molecular formula C18H29NO2 B4957707 Ethyl 1-(2-adamantyl)piperidine-4-carboxylate

Ethyl 1-(2-adamantyl)piperidine-4-carboxylate

Cat. No.: B4957707
M. Wt: 291.4 g/mol
InChI Key: DCNJVVMGBASDLO-UHFFFAOYSA-N
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Description

Ethyl 1-(2-adamantyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives It features a unique structure combining an adamantane moiety with a piperidine ring, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-adamantyl)piperidine-4-carboxylate typically involves the reaction of adamantane derivatives with piperidine carboxylates. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-adamantyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The adamantane and piperidine rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and other oxidants , reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-adamantyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(2-adamantyl)piperidine-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the piperidine ring can interact with various receptors and enzymes . These interactions can lead to specific biological effects, making the compound a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-adamantyl)piperidine-4-carboxylate is unique due to the presence of both the adamantane and piperidine moieties, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 1-(2-adamantyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-2-21-18(20)14-3-5-19(6-4-14)17-15-8-12-7-13(10-15)11-16(17)9-12/h12-17H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNJVVMGBASDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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